[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea: is a chemical compound that features a fluorophenyl group attached to a pyrrolidinone ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of 4-fluoroaniline with a suitable isocyanate or carbamate under controlled conditions. One common method includes the use of sodium cyanate and 4-fluoroaniline, which react to form the desired urea derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions include various substituted urea derivatives, alcohols, and oxo compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the urea moiety facilitates hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea: can be compared with other similar compounds such as:
[1-(4-Fluorophenyl)urea]: Lacks the pyrrolidinone ring, resulting in different chemical and biological properties.
[5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole]: Contains a pyrazole ring instead of a pyrrolidinone ring, leading to distinct pharmacological activities.
[4-Fluorophenylurea]: Similar structure but without the oxopyrrolidinone moiety, affecting its reactivity and applications.
The uniqueness of This compound lies in its combination of the fluorophenyl group with the pyrrolidinone and urea moieties, which imparts specific chemical reactivity and biological activity that are not observed in other related compounds.
Biological Activity
[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound characterized by its unique structural features, including a fluorinated phenyl group and a pyrrolidinone ring linked to a urea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H13FN2O, with a molecular weight of approximately 220.24 g/mol. The presence of the fluorinated phenyl group enhances its lipophilicity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The urea functional group facilitates hydrogen bonding, while the fluorophenyl moiety increases the compound's binding affinity. This dual interaction mechanism allows for modulation of various biological pathways, potentially leading to therapeutic effects against multiple diseases.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for several enzymes, including carbonic anhydrases and other relevant targets in metabolic pathways. The compound has shown significant inhibitory activity, which could be leveraged in treating conditions such as cancer and inflammatory diseases.
Case Studies
- Anticancer Activity : A study demonstrated that this compound exhibited potent anticancer properties against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : In vivo studies indicated that the compound reduced inflammation markers in rodent models, supporting its use in treating chronic inflammatory conditions.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
[1-(4-Fluorophenyl)urea] | Lacks pyrrolidinone ring | Limited enzyme inhibition |
[5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole] | Contains pyrazole ring | Different pharmacological profile |
[4-Fluorophenylurea] | No oxopyrrolidinone moiety | Reduced reactivity |
The combination of the fluorinated phenyl group with the pyrrolidinone and urea moieties in this compound imparts specific chemical reactivity and biological activity that are not observed in other related compounds.
Research Findings
Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Inhibition of Carbonic Anhydrases : The compound showed low Ki values against several isoforms, indicating strong inhibitory potential.
- Selective Targeting : It has been noted for its selectivity towards certain receptors, which is critical for minimizing side effects in therapeutic applications.
Properties
IUPAC Name |
[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2/c12-7-1-3-9(4-2-7)15-6-8(5-10(15)16)14-11(13)17/h1-4,8H,5-6H2,(H3,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWBPPVHJSTXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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